3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid
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Overview
Description
3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the azetidinone ring, followed by the introduction of the thiophene carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidinone moiety can act as a reactive site, forming covalent bonds with target proteins, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethyl-2-oxo-1-azetanyl)-benzenecarbonitrile: Similar structure but with a benzenecarbonitrile group instead of a thiophene carboxylic acid.
Ethyl 3,3-dimethyl-2-oxo-butanoate: Contains a similar azetidinone moiety but lacks the thiophene ring.
Uniqueness
The uniqueness of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid lies in its combination of the azetidinone and thiophene carboxylic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-10(2)5-11(9(10)14)6-3-4-15-7(6)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMNVHGERHJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(SC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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